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Compound of Interest

Compound Name: 4-Fluoro-3-methylbut-2-en-1-ol
CAS No.: 89181-47-5
Cat. No.: B2921168
Get Quote
. J

Executive Summary

4-Fluoro-3-methylbut-2-en-1-ol (CAS: 5944-60-5 for E-isomer) is a fluorinated isostere of
prenyl alcohol (3-methylbut-2-en-1-ol). In drug discovery, it serves as a strategic "metabolic
blocker" where the C-4 methyl hydrogens of the natural terpene unit are replaced by fluorine.
This substitution increases metabolic stability against cytochrome P450 oxidation while
maintaining the steric profile required for enzyme binding. It is a primary synthon for
constructing fluorinated retinoids, terpenes, and juvenile hormone analogs.

Chemical Structure & Properties[1][2][3][4][5][6][7]
[8][9]

Structural Analysis

The molecule consists of a trisubstituted alkene core.[1] The critical feature is the allylic fluoride
moiety located at the C-4 position (gamma to the hydroxyl group).

¢ |[UPAC Name: (2E)-4-Fluoro-3-methylbut-2-en-1-ol[2][3]
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e Molecular Formula: C
H
FO[4][5][1][3][6]

e Molecular Weight: 104.12 g/mol [3][6]
o Key Functionalities:
o Primary Allylic Alcohol: Nucleophilic center; susceptible to oxidation and substitution.
o Trisubstituted Alkene: Electron-deficient due to the inductive effect of the fluorine atom.

o C-F Bond: High bond dissociation energy (~116 kcal/mol), providing resistance to
metabolic hydroxylation.

Electronic & Steric Effects

The fluorine atom introduces a strong dipole moment oriented away from the alkene. Unlike a
methyl group (Van der Waals radius ~2.0 A), the fluorine atom (1.47 A) is sterically smaller but

electronically distinct.

o pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the allylic alcohol
slightly compared to non-fluorinated prenyl alcohol, increasing the acidity of the hydroxyl

proton.

 Lipophilicity: Fluorination typically increases lipophilicity (LogP), enhancing membrane

permeability of derived drugs.
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Property Value /| Description
Boiling Point ~70-75 °C (at reduced pressure, predicted)
Density ~1.05 g/cm3

Exists as E (trans) and Z (cis) isomers. The E-
Stereochemistry isomer is the thermodynamically preferred

mimic of natural terpene chains.

Synthesis Protocol

Direct fluorination of prenyl alcohol is chemically hazardous and non-selective due to
competing elimination reactions. The authoritative synthetic route utilizes a Horner-Wadsworth-
Emmons (HWE) olefination followed by a selective reduction.

Reaction Scheme

o Olefination: Fluoroacetone + Triethyl phosphonoacetate

Ethyl 4-fluoro-3-methylbut-2-enoate.

e Reduction: Ethyl ester

Allylic alcohol (Target).

Step-by-Step Methodology
Step 1: HWE Olefination

Objective: Construct the trisubstituted alkene with controlled stereochemistry.

e Reagents: Sodium hydride (NaH, 60% dispersion), Triethyl phosphonoacetate,
Fluoroacetone, THF (anhydrous).

e Protocol:

o Suspend NaH (1.1 equiv) in anhydrous THF at 0°C under nitrogen.
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o Dropwise add triethyl phosphonoacetate (1.1 equiv). Stir for 30 min until gas evolution
ceases (formation of phosphonate carbanion).

o Cool to -78°C to maximize stereoselectivity (E-isomer preference).
o Add fluoroacetone (1.0 equiv) slowly.

o Allow warming to room temperature (RT) over 4 hours.

o Quench: Saturated NH

Cl solution. Extract with diethyl ether.
o Purification: Silica gel chromatography (Hexanes/EtOAc).

o Checkpoint: Verify formation of the

-unsaturated ester via NMR (olefinic proton signal at ~5.8 ppm).

Step 2: DIBAL-H Reduction

Objective: Selective reduction of the ester to the primary alcohol without reducing the alkene or
defluorinating.

e Reagents: Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes), Dichloromethane
(DCM).

e Protocol:
o Dissolve the ester from Step 1 in anhydrous DCM. Cool to -78°C.

o Add DIBAL-H (2.2 equiv) dropwise over 30 min. Note: 2 equivalents are required to pass
through the aldehyde intermediate.

o Stir at -78°C for 2 hours. Monitor by TLC.

o Workup (Rochelle's Salt Method): Quench with MeOH at -78°C, then add saturated
potassium sodium tartrate (Rochelle's salt) solution. Stir vigorously at RT until two clear
layers form (critical for removing aluminum emulsions).
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o Isolation: Extract with DCM, dry over MgSO

, and concentrate.

o Yield: Typically 75-85% over two steps.

Reactivity Profile & Applications
Oxidation (Aldehyde Synthesis)

The alcohol is readily oxidized to 4-fluoro-3-methylbut-2-enal using Manganese Dioxide (MnO

) or Swern conditions. This aldehyde is the requisite electrophile for chain elongation in terpene
synthesis.

e Reagent: Activated MnO
(10 equiv) in DCM.

¢ Mechanism: Radical/Surface-mediated oxidation.

» Caution: Avoid acidic oxidants (Jones reagent) to prevent allylic transposition or
defluorination.

Conversion to Electrophiles (Allylic Halides)

To use this molecule as an alkylating agent (prenyl donor), the hydroxyl must be converted to a
leaving group (Bromide or Chloride).

¢ Protocol: PBr

(0.33 equiv) in Et
O at 0°C.

o Stability Warning: The resulting 4-fluoro-3-methylbut-2-enyl bromide is less stable than its
non-fluorinated counterpart. It should be used immediately to avoid decomposition
(darkening/polymerization).

Biological Pathway Mimicry
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In engineered biosynthetic pathways, this alcohol is phosphorylated by kinases to form 4-
fluoro-3-methylbut-2-enyl diphosphate.[7] This species acts as a "dummy" substrate for
prenyltransferases, effectively blocking downstream biosynthesis or incorporating into

"unnatural" natural products.

Visualizations
Synthesis Workflow Diagram

The following diagram illustrates the convergent synthesis starting from fluoroacetone.

Fluoroacetone HWE Olefination
(C3H5FO) THF, 0°C to RT)
Ethyl 4-fluoro-3-methylbut-2-enoate
e (Ester Intermediate) 1.2-Reduction
Triethyl phosphonoacetate |F~~~~ "~ \
+ NaH 4-Fluoro-3-methylbut-2-en-1-ol
DBALH | oo~ > (Target Alcohol)
(-78°C, DCM)

Click to download full resolution via product page

Caption: Figure 1: Two-step chemical synthesis of 4-Fluoro-3-methylbut-2-en-1-ol via HWE
olefination and DIBAL-H reduction.

Reactivity Divergence Diagram

This diagram details how the core molecule diverges into different chemical applications.

4-Fluoro-3-methylbut-2-en-1-ol

Oxidation Halogenation Phosphorylation
(MnQO2) (PBr3) (Kinase/ATP)
4-Fluoro-3-methylbut-2-enal Allylic Bromide Fluorinated Diphosphate
(Retinoid Precursor) (Alkylating Agent) (Metabolic Probe)
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Caption: Figure 2: Divergent reactivity profile showing oxidation, activation, and biological
phosphorylation pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b2921168/docs#technical-guide-4-fluoro-3-methylbut-2-en-1-ol-structure-reactivity
https://www.benchchem.com/product/b2921168/docs#technical-guide-4-fluoro-3-methylbut-2-en-1-ol-structure-reactivity
https://www.benchchem.com/product/b2921168?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2921168?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

